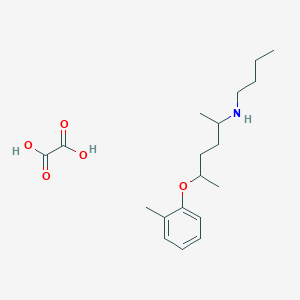![molecular formula C20H23FN2O3S B5211767 N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide, commonly known as AZ5104, is a novel sulfonamide derivative with potential therapeutic applications. It belongs to the class of small molecules that target the tumor microenvironment and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of AZ5104 involves the inhibition of several signaling pathways that are involved in tumor growth and metastasis. One of the key targets of AZ5104 is the transforming growth factor-beta (TGF-β) pathway, which plays a critical role in the regulation of the tumor microenvironment. AZ5104 inhibits the activation of TGF-β signaling by blocking the phosphorylation of Smad2/3, which are downstream effectors of the pathway. This leads to a reduction in the production of extracellular matrix proteins, such as collagen and fibronectin, which are required for tumor growth and invasion.
Biochemical and Physiological Effects:
AZ5104 has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that AZ5104 can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In vivo studies have shown that AZ5104 can inhibit tumor growth and metastasis, as well as enhance the efficacy of chemotherapy and immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AZ5104 is its specificity for the tumor microenvironment. Unlike traditional chemotherapy drugs, which target both cancer cells and normal cells, AZ5104 targets the stromal cells that support tumor growth. This reduces the risk of toxicity and side effects associated with traditional chemotherapy. However, one of the limitations of AZ5104 is its limited bioavailability, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of AZ5104. One of the key areas of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the development of novel formulations of AZ5104 that can enhance its bioavailability and efficacy. Additionally, further preclinical studies are needed to investigate the safety and efficacy of AZ5104 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of AZ5104 in human patients with cancer.
Synthesemethoden
The synthesis of AZ5104 involves the reaction of 4-fluoro-N-phenylbenzenesulfonamide with 1-azepanone in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The overall yield of the synthesis is around 40%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
AZ5104 has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit the growth and metastasis of tumors by targeting the tumor microenvironment. Specifically, AZ5104 targets the stromal cells that support tumor growth, such as cancer-associated fibroblasts and endothelial cells. By disrupting the interactions between tumor cells and the stromal cells, AZ5104 can inhibit angiogenesis, reduce inflammation, and enhance immune surveillance.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(18-8-4-3-5-9-18)16-20(24)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJRDWXMHBRUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5211691.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)

![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5211718.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)